Benzyl palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solubility Enhancement:

Benzyl palmitate is a lipophilic (fat-loving) ester. This property allows it to potentially enhance the solubility of poorly water-soluble drugs in formulations. Researchers might investigate if Benzyl palmitate, when combined with a drug, can improve its dissolution rate and bioavailability ().

Penetration Enhancement:

Similar to its solubility enhancement properties, Benzyl palmitate might also act as a penetration enhancer. By incorporating it into topical formulations, researchers could explore if it facilitates the delivery of drugs through the skin ().

Prodrug Design:

Benzyl palmitate's ester bond can be cleaved by enzymes in the body. Researchers could potentially utilize this property in prodrug design. A prodrug is an inactive form of a drug that gets converted to its active form after administration. By attaching a drug molecule to Benzyl palmitate, researchers might create a prodrug with controlled release properties ().

Study of Esterase Activity:

Benzyl palmitate can be used as a substrate to study the activity of esterase enzymes. Esterases are a class of enzymes that break down esters. Researchers might employ Benzyl palmitate to investigate the activity and inhibition of these enzymes, which play a role in various biological processes ().

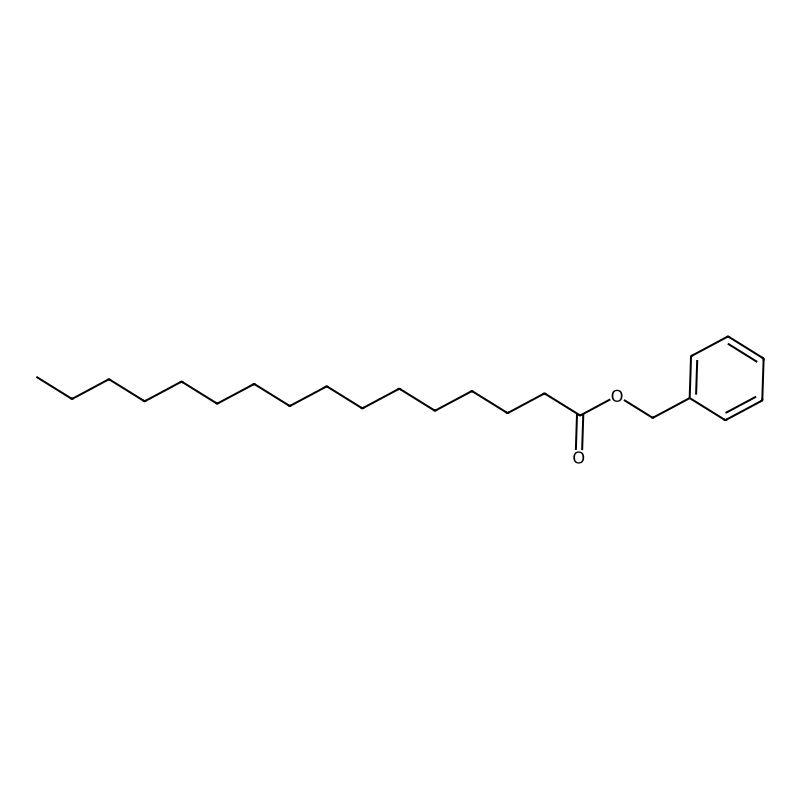

Benzyl palmitate, also known as palmitic acid benzyl ester, is a fatty acid ester formed from the reaction of palmitic acid and benzyl alcohol. Its molecular formula is , and it has a molecular weight of 346.55 g/mol. This compound is commonly found in various natural products and essential oils, where it contributes to their fragrance and stability. Benzyl palmitate is characterized by its oily consistency and low volatility, making it useful in cosmetic formulations and as a plasticizer in various applications .

- Hydrolysis: In the presence of water and either an acid or base catalyst, benzyl palmitate can be hydrolyzed back into benzyl alcohol and palmitic acid.

- Oxidation: This compound can be oxidized to yield benzaldehyde and palmitic acid.

- Reduction: Reduction reactions can convert benzyl palmitate into its constituent components, benzyl alcohol and palmitic acid.

The general reaction for the synthesis of benzyl palmitate can be represented as follows:

Benzyl palmitate plays a significant role in biological systems, primarily through its involvement in protein palmitoylation. This post-translational modification enhances the hydrophobicity of proteins, influencing their stability, localization, and interactions within cellular membranes. The biochemical pathways affected by this compound include those involving protein trafficking and aggregation, which are crucial for maintaining cellular functions.

Furthermore, studies indicate that benzyl palmitate may influence cell signaling pathways and gene expression patterns, thereby affecting cellular metabolism.

Benzyl palmitate is typically synthesized through the esterification process between palmitic acid and benzyl alcohol. This reaction requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is usually conducted under reflux conditions to ensure completion.

Industrial Production

On an industrial scale, optimized conditions are employed for large-scale production, often utilizing continuous reactors to enhance yield and reduce costs .

Benzyl palmitate has diverse applications across various fields:

- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Pharmaceuticals: Acts as a solvent or carrier for active ingredients in drug formulations.

- Food Industry: Occasionally used as a flavoring agent or preservative.

- Plasticizers: Employed to enhance the flexibility of plastics .

Research indicates that benzyl palmitate interacts with various enzymes and proteins within biological systems. Its role in protein S-palmitoylation suggests that it may modulate the activity of specific proteins involved in signal transduction pathways. The interaction studies highlight its potential as a model compound for investigating enzymatic activities related to lipid modifications .

Benzyl palmitate shares structural similarities with several other compounds, particularly fatty acid esters. Here are some comparable compounds:

Uniqueness of Benzyl Palmitate

Benzyl palmitate's unique properties stem from its combination of a long-chain fatty acid (palmitic acid) with a phenolic group (benzyl), which influences its solubility, volatility, and interaction with biological membranes compared to other similar esters. Its specific role in protein modification further distinguishes it from other fatty acid esters that do not exhibit such biological activity .

Classical esterification represents the most fundamental approach for benzyl palmitate synthesis, involving the direct condensation of palmitic acid with benzyl alcohol in the presence of an acid catalyst [2]. This method, also known as Fischer esterification, operates through a well-established mechanism where the acid catalyst protonates the carbonyl oxygen of palmitic acid, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by benzyl alcohol [2] [3].

The most commonly employed acid catalyst is concentrated sulfuric acid, typically used at concentrations of 1-3% by weight relative to the reactants [4] [3]. Sulfuric acid serves a dual function in this process: it acts as a proton donor to activate the carboxylic acid and simultaneously functions as a dehydrating agent, helping to drive the equilibrium toward ester formation by removing water produced during the reaction [4] [3]. The reaction mechanism proceeds through several steps, beginning with protonation of the carbonyl oxygen, followed by nucleophilic attack of benzyl alcohol, proton transfer, and finally elimination of water to yield the desired ester product [2] [3].

Alternative acid catalysts have been extensively studied, including heterogeneous catalysts such as Amberlyst 15, a macroporous ion exchange resin [5] [6]. Studies have shown that Amberlyst 15 can achieve conversion rates of up to 99.3% under optimized conditions, with the advantage of being easily recoverable and reusable [5] [6]. The heterogeneous nature of this catalyst eliminates the need for neutralization and separation steps required with homogeneous acid catalysts, making the process more environmentally friendly and economically viable.

Reaction conditions for classical esterification typically involve temperatures ranging from 40-95°C, with reaction times varying from 2-6 hours depending on the specific catalyst and conditions employed [5] [6] [4]. The use of excess benzyl alcohol (molar ratios of 1.5-4:1 alcohol to acid) is common practice to drive the equilibrium toward product formation [5] [6]. Water removal during the reaction is crucial for achieving high conversions, and this can be accomplished through Dean-Stark distillation, the use of molecular sieves, or continuous removal of water vapor [5] [6].

Kinetic studies have revealed that the esterification of palmitic acid follows pseudo-first-order kinetics when conducted in excess alcohol [7]. The activation energy for the forward reaction has been determined to be approximately 35.2 kJ/mol, while the reverse reaction (hydrolysis) exhibits a lower activation energy of approximately 11.6 kJ/mol [5] [7]. These kinetic parameters indicate that the reaction is thermodynamically favorable but kinetically controlled, emphasizing the importance of catalyst selection and reaction conditions.

The optimization of classical esterification involves careful consideration of multiple parameters. Temperature studies have shown that reaction rates increase significantly with temperature, but excessive temperatures can lead to side reactions and catalyst deactivation [5] [6]. Catalyst loading optimization typically reveals that concentrations above 2-3% by weight provide diminishing returns in terms of conversion improvement while increasing separation costs [5] [6]. The presence of water in the reaction mixture has been identified as a significant inhibitor, with water concentrations as low as 0.5 mol/L causing measurable decreases in conversion rates [5] [6].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70-80°C | 85-95% conversion |

| Catalyst Loading | 1-3 wt% | Maximum efficiency |

| Molar Ratio (Alcohol:Acid) | 2-4:1 | Drives equilibrium |

| Reaction Time | 3-6 hours | Complete conversion |

| Water Content | <0.1 mol/L | Minimal inhibition |

Enzymatic Synthesis: Lipase-Mediated Approaches

Enzymatic synthesis of benzyl palmitate represents a sophisticated biocatalytic approach that offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility [8] [9] [10]. Lipases, particularly those derived from Candida antarctica (commonly known as Candida antarctica lipase B or CALB), have emerged as the most effective biocatalysts for this transformation [8] [10] [11].

The enzymatic mechanism involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the carbonyl carbon of palmitic acid [10] [12]. This intermediate subsequently undergoes nucleophilic attack by benzyl alcohol, resulting in the formation of benzyl palmitate and regeneration of the free enzyme [10] [12]. The high selectivity of lipases stems from their ability to discriminate between different substrates based on their molecular structure and the specific binding interactions within the enzyme active site.

The enzymatic synthesis is typically conducted under solvent-free conditions, which eliminates the need for organic solvents and simplifies product purification [13] [8] [14]. This approach is particularly advantageous from an environmental perspective, as it reduces waste generation and eliminates potential solvent-related toxicity concerns. The reaction conditions are remarkably mild, with temperatures typically ranging from 40-60°C and atmospheric pressure [13] [8] [11].

Optimization of enzymatic synthesis involves several critical parameters. Enzyme loading typically ranges from 3-7% by weight relative to the total substrate mass, with higher loadings providing faster reaction rates but at increased cost [13] [8]. The molar ratio of reactants can vary from 1:1 to 7:1 (alcohol to acid), with equimolar ratios often preferred to minimize excess reagent requirements [13] [8]. Temperature optimization reveals that while higher temperatures increase reaction rates, temperatures above 60°C can lead to enzyme deactivation and reduced operational stability [13] [8] [11].

Water activity control is crucial in enzymatic esterification, as the presence of water can shift the equilibrium toward hydrolysis rather than ester formation [13] [8]. This is typically achieved through the use of molecular sieves or vacuum conditions to remove water produced during the reaction [13] [8]. The use of ultrasonic irradiation has been shown to enhance enzymatic esterification by improving mass transfer and increasing enzyme activity, resulting in reduced reaction times and improved yields [13] [15] [16].

Alternative lipases have also been investigated for benzyl palmitate synthesis. Lipolase 100L, derived from genetically modified Aspergillus oryzae, has shown good activity for the esterification of fatty acids with benzyl alcohol, although with somewhat lower conversion rates compared to Candida antarctica lipase B [17]. The enzyme exhibits linear dependence on lipase concentration in the aqueous phase and shows deactivation effects at elevated temperatures [17].

| Enzyme System | Temperature (°C) | Time (hours) | Yield (%) | Reusability |

|---|---|---|---|---|

| Lipozyme 435 | 60 | 2 | 96.5 | >5 cycles |

| Lipolase 100L | 45 | 24 | 78 | 3 cycles |

| Fermase CALB | 60 | 2 | 96.5 | >5 cycles |

Microwave-Assisted and Solvent-Free Protocols

Microwave-assisted synthesis has emerged as a powerful technique for accelerating esterification reactions while maintaining high selectivity and yield [18] [19] [20]. The unique heating mechanism of microwave irradiation, which involves direct interaction with polar molecules, provides rapid and uniform heating throughout the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods [18] [19] [21].

The noncatalytic microwave-assisted esterification of fatty acids represents a particularly attractive approach, as it eliminates the need for acid catalysts while maintaining high conversion rates [18]. Studies have demonstrated that microwave irradiation can achieve conversion rates of up to 97% in reaction times as short as 10-60 minutes, representing a 24-fold reduction in reaction time compared to conventional heating methods [18] [20] [21]. The reaction mechanism under microwave conditions involves both thermal and non-thermal effects, with the non-thermal effects contributing to enhanced reaction kinetics through improved molecular mobility and reduced activation barriers [18].

The optimization of microwave-assisted esterification involves careful control of several parameters, including microwave power, temperature, and reaction time [18] [19]. Studies have shown that microwave power significantly influences reaction rates, with higher power levels leading to faster conversion but potentially causing local overheating and side reactions [18]. The optimal power range typically falls between 60-100 watts for laboratory-scale reactions, with duty cycles of 30-70% used to control the heating profile [13] [18].

Temperature control in microwave-assisted reactions is critical, as the rapid heating can lead to temperature gradients and hot spots that may cause side reactions or catalyst deactivation [18] [19]. Optimal temperatures for microwave-assisted esterification typically range from 100-180°C, significantly higher than conventional methods due to the enhanced heating efficiency [18] [19]. The use of lignin-based solid catalysts in microwave-assisted esterification has shown particular promise, achieving yields of up to 88% at 100°C with reaction times of 60 minutes [19].

The solvent-free approach in microwave-assisted synthesis offers several advantages, including reduced waste generation, simplified purification procedures, and enhanced reaction rates due to higher reagent concentrations [18] [19] [22]. The absence of solvents eliminates the need for solvent recovery and disposal, making the process more environmentally friendly and economically viable [18] [19].

Kinetic studies of microwave-assisted esterification reveal that the reaction follows second-order kinetics, with rate constants that are strongly dependent on microwave power and temperature [18]. The activation energy under microwave conditions is typically lower than that observed in conventional heating, indicating that microwave irradiation provides additional activation pathways beyond simple thermal heating [18].

| Parameter | Conventional | Microwave-Assisted | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2-6 hours | 10-60 minutes | 24× faster |

| Temperature | 40-95°C | 100-180°C | Enhanced efficiency |

| Yield | 85-95% | 85-97% | Comparable |

| Energy Consumption | High | Reduced | 60-80% reduction |

Continuous Flow Reactor Optimization Strategies

Continuous flow reactor technology represents the forefront of modern synthetic chemistry, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes [23] [24] [25]. The application of continuous flow methodology to benzyl palmitate synthesis has demonstrated remarkable improvements in reaction efficiency, product quality, and process economics [23] [25] [26].

Helical continuous-flow microreactors have shown particular promise for esterification reactions, providing enhanced mixing through secondary flow patterns generated by the helical geometry [25]. Studies utilizing a 10-meter long, 0.5 mm diameter helical microchannel with an active volume of 3.925 mL have achieved conversion rates exceeding 89% with residence times as short as 300 seconds [25]. The helical geometry creates Dean vortices that significantly improve mass transfer and heat transfer, leading to more uniform reaction conditions and reduced reaction times [25].

The optimization of continuous flow esterification involves systematic investigation of multiple parameters, including reactant ratios, temperature, residence time, and flow rates [23] [24] [25]. Studies have shown that optimal performance is achieved with molar ratios of 1.3:1 (alcohol to acid), temperatures of 110°C, and catalyst loadings of 10 mol% [25]. The residence time in continuous flow systems is precisely controlled by adjusting the flow rate, allowing for fine-tuning of conversion rates and product selectivity [23] [25].

Monolithic microreactors represent another advanced approach to continuous flow esterification, offering high surface area-to-volume ratios and excellent mass transfer characteristics [27]. These reactors utilize porous monolithic structures with hierarchical pore systems that provide both high enzyme loading capacity and efficient substrate transport [27]. Acyltransferase enzymes immobilized in siliceous monolithic microreactors have demonstrated quantitative conversion rates in less than one minute, representing a significant improvement over traditional batch processes [27].

The integration of continuous flow technology with process intensification techniques has yielded remarkable results. Continuous flow systems enable precise temperature control, which is particularly important for esterification reactions that are sensitive to thermal degradation [23] [25]. The use of microreactors also provides enhanced safety through reduced inventory of hazardous materials and improved containment of reactive species [23] [25].

Water removal in continuous flow systems is achieved through continuous separation techniques, including membrane separation, distillation, or reactive distillation [23] [24]. These approaches eliminate the need for batch-wise water removal and enable true continuous operation with consistent product quality [23] [24]. The continuous nature of these processes also facilitates real-time monitoring and control, allowing for rapid response to process variations and optimization of operating conditions [23] [25].

Reactor design considerations for continuous flow esterification include material selection, pressure drop calculations, and heat management [23] [24] [25]. The use of appropriate materials that are compatible with the reactants and products is crucial for long-term operation and product purity [23] [25]. Pressure drop calculations are essential for determining optimal flow rates and ensuring adequate mixing without excessive energy consumption [23] [25].

The scalability of continuous flow esterification processes is exceptional, with linear scale-up relationships that enable straightforward translation from laboratory to industrial scale [23] [25] [26]. The modular nature of continuous flow systems allows for easy capacity expansion through parallel operation of multiple reactors or the use of larger diameter channels [23] [25].

| Reactor Type | Residence Time | Conversion (%) | Throughput | Key Advantage |

|---|---|---|---|---|

| Helical Microreactor | 300 seconds | >89 | High | Enhanced mixing |

| Monolithic Reactor | <60 seconds | >95 | Very high | High surface area |

| Plug Flow Reactor | 10-30 minutes | 85-92 | Moderate | Simple design |

| Continuous Stirred Tank | 30-60 minutes | 80-88 | Moderate | Good temperature control |

The economic advantages of continuous flow processes include reduced capital investment due to smaller reactor volumes, lower operating costs through improved energy efficiency, and reduced waste generation through precise stoichiometric control [23] [24] [25]. The ability to operate at steady state also eliminates the need for complex batch scheduling and reduces the risk of product quality variations [23] [25].